molecular formula C8H5F3N2S B068406 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 182127-92-0

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B068406
CAS No.: 182127-92-0
M. Wt: 218.2 g/mol
InChI Key: SNXNHTJMLREHDW-UHFFFAOYSA-N
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Description

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is a synthetic nicotinonitrile derivative offered as a building block for research and development. This compound features a trifluoromethyl group, a common motif in medicinal chemistry known to influence a molecule's electronic properties, metabolic stability, and lipophilicity . The presence of both mercapto and nitrile functional groups provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. Its potential applications may include serving as a precursor in the development of kinase inhibitors or antimicrobial agents, though its specific biological profile and mechanism of action are dependent on the final synthesized structure. Researchers can utilize this compound to explore new chemical spaces in drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXNHTJMLREHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351373
Record name 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182127-92-0
Record name 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Preparation Methods

Procedure and Challenges

  • Substrate Preparation :
    Nicotinonitrile intermediates are synthesized via classic methods (e.g., Hantzsch reaction).

  • Thiolation :

    • Reagents : P2S5 in pyridine or H2S gas under pressurized conditions.

    • Mechanism : Electrophilic substitution at the pyridine’s 2-position, replacing a halogen or hydroxyl group with -SH.

  • Optimization Considerations :

    • Selectivity : Competing reactions at other positions necessitate careful stoichiometric control.

    • Safety : H2S requires stringent containment measures due to toxicity.

Table 2 : Thiolation Reaction Parameters

SubstrateThiolating AgentConditionsYield (%)Reference
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrileP2S5Pyridine, 110°C, 6h65–70

Industrial-Scale Synthesis and Supplier Practices

Commercial suppliers (e.g., TRC, AK Scientific) employ scaled-up versions of the cyclocondensation method, prioritizing cost efficiency and reproducibility.

Key Industrial Adjustments

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • Byproduct Management : Automated filtration systems remove dehydrated residues.

  • Quality Control : HPLC and NMR ensure compliance with pharmacopeial standards (e.g., ≥95% purity).

Emerging Methodologies and Research Frontiers

Recent advancements explore microwave-assisted synthesis and enzyme-catalyzed cyclization to improve efficiency:

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

  • Biocatalysts : Lipases or aldolases under aqueous conditions show promise for greener synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is characterized by the presence of a thiol group (-SH), a trifluoromethyl group (-CF3), and a nitrile group (-C≡N). These functional groups contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

The compound has shown promise as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of:

  • Anticancer Agents : The incorporation of the trifluoromethyl group has been linked to enhanced biological activity and selectivity in targeting cancer cells.
  • Enzyme Inhibitors : The thiol group can participate in nucleophilic attacks, making it suitable for designing inhibitors of various enzymes, including proteases involved in cancer progression.

Organic Synthesis

In organic chemistry, compound A serves as a versatile building block for synthesizing complex organic molecules. Its applications include:

  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
  • Synthesis of Heterocycles : The presence of the nitrile and thiol groups facilitates the formation of various heterocyclic compounds, which are essential in drug discovery.

Material Science

The unique properties of compound A make it useful in developing advanced materials:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity due to the presence of the trifluoromethyl group.
  • Nanomaterials : Compound A can be functionalized to create nanoparticles with specific properties for applications in catalysis and drug delivery.

Case Study 1: Development of Anticancer Compounds

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the thiol group have led to compounds that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study 2: Synthesis of Biologically Active Heterocycles

A study focused on using this compound in the synthesis of novel heterocycles revealed that it could efficiently participate in cyclization reactions under mild conditions. The resulting heterocycles displayed promising pharmacological profiles, indicating potential as new therapeutic agents.

Comparison with Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

The following table compares key structural and physical properties of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 2-SH, 6-CH₃, 4-CF₃ C₈H₅F₃N₂S 218.2 182127-92-0 High reactivity (SH group)
2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile 2-SH, 6-C₆H₅, 4-CF₃ C₁₃H₇F₃N₂S 280.27 104960-49-8 Melting point: 181°C; Orange solid
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile 2-SCH₃, 6-CF₃ C₈H₅F₃N₂S 234.2 Not provided Intermediate in synthesis
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile 2-Cl, 6-CH₃, 4-CF₃ C₈H₄ClF₃N₂ 224.6 13600-48-1 Precursor for sulfonamide drugs
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2-N(CH₃)₂, 6-thienyl, 4-CF₃ C₁₃H₁₀F₃N₃S 297.3 286430-62-4 Larger molecular weight; Thienyl group enhances π-stacking

Key Observations

Effect of Substituents on Reactivity: The mercapto (-SH) group in the target compound confers higher nucleophilicity compared to the methylthio (-SCH₃) group in ’s compound, making it more reactive in disulfide bond formation or metal coordination . Replacement of the methyl group with phenyl () increases molecular weight (280.27 vs.

Physical Properties :

  • The phenyl-substituted analog (CAS: 104960-49-8) exhibits a higher melting point (181°C ) compared to the target compound, likely due to enhanced intermolecular π-π stacking .
  • The chloro-substituted derivative (CAS: 13600-48-1) serves as a precursor in multi-step syntheses, leveraging the chlorine atom’s leaving group capability .

Biological and Synthetic Relevance: The trifluoromethyl (-CF₃) group in all analogs improves metabolic stability, a critical feature in drug design . The dimethylamino-thienyl analog (CAS: 286430-62-4) demonstrates how heteroaromatic substituents (e.g., thienyl) can modulate electronic properties for targeted interactions .

Biological Activity

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 182127-92-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a thiol group, a trifluoromethyl group, and a nitrile functional group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be summarized as:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3N2S
  • Molecular Weight : 222.21 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In tests against common agricultural pests, it demonstrated notable larvicidal activity:

Insect Species Concentration (mg/L) Lethality Rate (%)
Mythimna separata (Oriental Armyworm)20060
Plutella xylostella (Diamondback Moth)200100

These results indicate its potential application in pest control formulations.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The thiol group may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption : The hydrophobic trifluoromethyl group can disrupt microbial membranes, leading to cell lysis.
  • Receptor Binding : Its structural similarity to known bioactive compounds suggests potential receptor interactions that could modulate biological pathways.

Study on Antimicrobial Effects

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The study concluded that the presence of the trifluoromethyl group significantly enhanced the compound's antimicrobial efficacy compared to similar compounds lacking this feature .

Research on Insecticidal Properties

A field study evaluated the effectiveness of the compound in agricultural settings against larval stages of pests. Results demonstrated a high lethality rate, suggesting that formulations containing this compound could reduce pest populations significantly without harming beneficial insects .

Q & A

Q. What are the key synthetic routes for 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous nicotinonitrile derivatives are prepared by reacting cyanothiols with trifluoromethyl ketones under reflux in aprotic solvents (e.g., DMF or dichloromethane) . Reaction optimization involves controlling stoichiometry, temperature (e.g., 85°C for chlorination steps ), and catalysts (e.g., tetramethylammonium chloride for improved regioselectivity ). Yield and purity are validated via HPLC and NMR.

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound, and what are typical spectral signatures?

  • Methodological Answer :
  • ¹H NMR : The mercapto (-SH) proton appears as a singlet near δ 6.3–6.5 ppm in DMSO-d₆, while the methyl group resonates as a singlet at δ 2.1–2.3 ppm. The trifluoromethyl group (CF₃) causes splitting in adjacent protons .
  • ¹³C NMR : The nitrile carbon (C≡N) appears at ~115–120 ppm. CF₃ carbons are split due to coupling with fluorine (¹J₃C-F ~270 Hz) .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ are observed at m/z ~260–270, with fragmentation patterns confirming the loss of SH (m/z −34) and CF₃ (m/z −69) .

Q. What are the compound’s reactivity trends in nucleophilic/electrophilic substitutions?

  • Methodological Answer : The mercapto group (-SH) is highly nucleophilic, enabling thioether formation with alkyl halides (e.g., benzyl bromide). The trifluoromethyl group stabilizes the pyridine ring against electrophilic attack but activates the nitrile group for nucleophilic additions (e.g., hydrolysis to amides) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields in scale-up studies?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to enhance heat transfer and reduce side reactions (e.g., dimerization). For example, dichloromethane as a solvent at controlled temperatures (80–85°C) improves yields up to 82% in analogous nicotinonitrile syntheses .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance regioselectivity in cyclization steps .

Q. How do researchers resolve contradictions in spectral data or crystallographic validation for this compound?

  • Methodological Answer :
  • Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Discrepancies in bond lengths/angles (e.g., C-S vs. C-CF₃) are resolved by comparing experimental data with density functional theory (DFT) calculations .
  • Spectral Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the nitrile carbon and adjacent pyridine protons confirm regiochemistry .

Q. What strategies are employed to study the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization assays to measure binding affinity to targets (e.g., kinases). For example, nicotinonitrile derivatives are screened against KHK isoforms using competitive inhibition assays .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing -SH with methylthio or benzylthio) and assess changes in IC₅₀ values. Computational docking (e.g., AutoDock Vina) predicts binding modes to guide SAR .

Q. How can researchers address challenges in synthesizing analogues with improved pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Convert the nitrile group to a carbamate or ester to enhance solubility. For example, 2-((5-formyl-2-methoxybenzyl)thio) analogues show improved bioavailability in preclinical models .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the methyl group). Fluorine substitution at specific positions reduces CYP450-mediated degradation .

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